molecular formula C11H13FO2 B1385797 1-(3-Fluoro-4-isopropoxyphenyl)ethanone CAS No. 1019478-62-6

1-(3-Fluoro-4-isopropoxyphenyl)ethanone

Cat. No.: B1385797
CAS No.: 1019478-62-6
M. Wt: 196.22 g/mol
InChI Key: QBEHHWVRGNWBOE-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-isopropoxyphenyl)ethanone is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluoro group and an isopropoxy group attached to a phenyl ring, with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-isopropoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-isopropoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-isopropoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: 1-(3-Fluoro-4-isopropoxyphenyl)acetic acid.

    Reduction: 1-(3-Fluoro-4-isopropoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-isopropoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a precursor for drug development, especially in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired physical and chemical properties.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-isopropoxyphenyl)ethanone exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The fluoro and isopropoxy groups can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

  • 1-(4-Fluoro-3-isopropoxyphenyl)ethanone
  • 1-(3-Fluoro-4-methoxyphenyl)ethanone
  • 1-(3-Fluoro-4-ethoxyphenyl)ethanone

Comparison: 1-(3-Fluoro-4-isopropoxyphenyl)ethanone is unique due to the specific positioning of the fluoro and isopropoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in the realm of chemical and pharmaceutical research.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(3-fluoro-4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEHHWVRGNWBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide (117 mg, 0.485 mmol) in tetrahydrofuran (2.4 mL), methylmagnesium bromide (750 μL, 0.728 mmol) was added under ice-cold conditions, and the resultant mixture was stirred for 1 hour under ice-cold conditions. The reaction solution was added with water and 5% aqueous solution of hydrochloric acid under ice-cold conditions, and extracted with ethyl acetate. Subsequently, the organic layer was washed with brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. 1-(3-Fluoro-4-(1-methylethoxy)phenyl)ethanone (94 mg, yield 99%) was obtained as a yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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